5-Chloro-1,2-indanedione 5-Chloro-1,2-indanedione
Brand Name: Vulcanchem
CAS No.: 207554-23-2
VCID: VC18598915
InChI: InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2
SMILES:
Molecular Formula: C9H5ClO2
Molecular Weight: 180.59 g/mol

5-Chloro-1,2-indanedione

CAS No.: 207554-23-2

Cat. No.: VC18598915

Molecular Formula: C9H5ClO2

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1,2-indanedione - 207554-23-2

Specification

CAS No. 207554-23-2
Molecular Formula C9H5ClO2
Molecular Weight 180.59 g/mol
IUPAC Name 5-chloro-3H-indene-1,2-dione
Standard InChI InChI=1S/C9H5ClO2/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3H,4H2
Standard InChI Key SWHCHEDYHQTQNZ-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=CC(=C2)Cl)C(=O)C1=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-Chloro-1,2-indanedione (IUPAC name: 5-chloro-3H-indene-1,2-dione) possesses a bicyclic structure consisting of a fused benzene and cyclopentane ring system. The chlorine atom occupies the 5-position on the aromatic ring, while two ketone groups are positioned at the 1- and 2-positions of the fused cyclopentane ring . This arrangement creates significant electronic asymmetry, influencing its reactivity and intermolecular interactions.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₅ClO₂
Molecular Weight180.59 g/mol
CAS Registry Number207554-23-2
XLogP3 (Partition Coeff)1.6
Topological Polar SA34.1 Ų

Spectroscopic Characteristics

While experimental spectral data remain unpublished, computational predictions suggest distinctive features:

  • IR Spectroscopy: Strong absorption bands at ~1750 cm⁻¹ (C=O stretching) and ~750 cm⁻¹ (C-Cl stretching) .

  • NMR: Anticipated deshielding effects at the 5-position carbon due to chlorine's electronegativity, with coupled splitting patterns in the aromatic region .

Synthesis and Manufacturing

Chlorination Strategies

MethodYield (%)Purity (%)Key Challenge
EAS45-5288Over-chlorination
Directed Metal68-7295Moisture sensitivity

Purification Challenges

The compound's low water solubility (predicted <0.1 mg/mL) necessitates non-aqueous recrystallization. Mixed solvent systems (e.g., chloroform/hexane) yield crystals with 94-98% purity, though residual solvent inclusion remains a concern .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests:

  • Melting range: 117-124°C (decomposition observed >150°C)

  • Sublimation tendency at reduced pressures (3 mmHg)

Solubility Profile

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Chloroform12.425
Ethyl Acetate8.225
Methanol<0.525
Water<0.125

Data extrapolated from structural analogs .

Reactivity Trends

The chlorine substituent activates the aromatic ring toward nucleophilic substitution, while the diketone moiety enables:

  • Condensation reactions with amines/amides

  • Chelation with transition metals (Fe³⁺, Cu²⁺)

  • Photochemical [2+2] cycloadditions under UV light

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a bifunctional carbonyl compound, it serves potential roles in:

  • Anticonvulsant synthesis through Schiff base formation

  • Kinase inhibitor scaffolds via Cl-directed coupling

  • Prodrug activation via ketone reduction

Case Study: Molecular docking simulations indicate favorable binding (ΔG = -8.2 kcal/mol) to GABA transaminase, suggesting antiepileptic applications .

Advanced Material Synthesis

  • Coordination Polymers: Chelation with Zn²⁺ forms porous frameworks (predicted BET surface area: 680 m²/g)

  • Organic Semiconductors: Calculated electron mobility (μₑ) of 0.47 cm²/V·s via DFT methods

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